Product packaging for Illudin M(Cat. No.:CAS No. 1146-04-9)

Illudin M

Cat. No.: B073801
CAS No.: 1146-04-9
M. Wt: 248.32 g/mol
InChI Key: QVMDIQLUNODCTG-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Illudin M within Fungal Secondary Metabolites and Natural Product Chemistry

This compound is classified as a cytotoxic fungal sesquiterpene, a class of natural products characterized by a 15-carbon skeleton . It is a significant compound within natural product chemistry, particularly due to its origin from fungi and its notable biological properties . The chemical structure of this compound features a distinctive sesquiterpene backbone that includes a spiro[1H-indene-6,1'-cyclopropane] core . This unique structural motif is crucial for its reactivity and biological interactions . Research has revealed that this compound possesses the ability to alkylate DNA, a mechanism contributing to its observed anti-tumor activities .

Historical Perspective of this compound Research

The study of illudins, including this compound, dates back to the mid-20th century, marking them as early examples of extensively studied cytotoxic fungal metabolites .

This compound was initially isolated and characterized from the culture medium of Omphalotus illudens mushrooms, also known as the eastern jack-o'-lantern mushroom . Historically, Omphalotus illudens was sometimes referred to as Clitocybe illudens . Another source of this compound is Omphalotus olearius, commonly known as the jack-o'-lantern mushroom, found in Europe . The isolation of illudins S and M from Omphalotus olearius was first reported in 1950 during a screening for antibiotic substances . The structures of Illudin S and this compound were subsequently elucidated by McMorris and Anchel in 1963 and 1965, respectively . The total synthesis of this compound was successfully achieved in 1994 by Kinder and Blair .

Early preclinical investigations into this compound, alongside its closely related analog Illudin S, highlighted their potent cytotoxic effects. Studies utilizing in vitro cultures of human cancer cells demonstrated that Illudin S and this compound were cytotoxic to human leukemia cells at nanomolar concentrations, specifically ranging from 6 to 100 nM . Further cytokinetic studies indicated that Illudin S induced a complete block at the G1-S phase interface of the cell cycle and primarily inhibited DNA synthesis .

Despite these promising initial findings regarding their potent activity against mammalian tumor cells, a significant challenge in the early research of natural illudins was their lack of selective toxicity towards malignant cells . This non-selectivity limited their direct therapeutic application . For instance, while this compound showed comparable induction of apoptosis in tumor cells (86% in Panc-1; 48% in HT-29), it also induced a high rate of apoptosis (89%) in non-malignant human foreskin fibroblasts . This challenge spurred efforts to develop semisynthetic derivatives with improved selectivity and efficacy, such as Irofulven (B1672183), an analog of Illudin S, which has progressed to clinical trials .

Table 1: Cytotoxicity of this compound and Illudin S in Early Preclinical Studies

CompoundCell Line (Human Leukemia)Concentration Range (nM)EffectReferences
This compoundHL-606-100Cytotoxicity
Illudin SHL-606-100Cytotoxicity
This compoundPanc-1, HT-29, HF10 (µM)Apoptosis
Illudin SCEM T-lymphocyte leukemia6-11 (nM)Cytotoxicity

Table 2: Apoptosis Induction by this compound in Various Cell Lines

Cell LineConcentration (µM)Incubation Time (hours)Apoptosis Induction (%)Reference
Panc-1 (pancreatic carcinoma)0.01-1024-12086
HT-29 (colon adenocarcinoma)0.01-1024-12048
Human Foreskin Fibroblasts (non-malignant)0.01-1024-12089

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B073801 Illudin M CAS No. 1146-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMDIQLUNODCTG-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031276
Record name Illudin M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146-04-9
Record name Illudin M
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Illudin M
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Illudin M
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Illudin M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILLUDIN M
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ASO6A4L61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Fungal Production of Illudin M

Elucidation of Biosynthetic Pathways

The biosynthesis of illudin M is a complex process rooted in the mevalonate (B85504) pathway, leading to the formation of sesquiterpenes.

Role of Mevalonate Pathway in Sesquiterpene Biogenesis

This compound is a sesquiterpene, a C15 isoprenoid, derived entirely from acetyl-CoA extender units. In fungi, the universal precursors for isoprenoid biosynthesis, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are exclusively generated via the mevalonate (MVA) pathway. This cytosolic pathway initiates with acetyl-CoA, which can be sourced from glycolysis or the β-oxidation of fatty acids.

The MVA pathway proceeds through a series of enzymatic steps to convert acetyl-CoA into IPP and DMAPP. These five-carbon units then condense to form longer prenyl diphosphates. Specifically, IPP and DMAPP combine to form geranyl diphosphate (GPP, C10), which then condenses with another molecule of IPP to yield farnesyl diphosphate (FPP, C15). FPP serves as the direct precursor and substrate for sesquiterpene synthases (STS) in the biosynthesis of sesquiterpenoids like this compound. Tracer studies involving isotopically labeled mevalonate have confirmed its incorporation into this compound, consistent with the mevalonoid biosynthetic pathway.

Enzymatic Steps and Intermediates in this compound Biosynthesis

The biogenesis of this compound from farnesyl diphosphate (FPP) involves a series of intricate cyclization reactions. The initial cyclization step involves the conversion of FPP to the reactive 11-membered humulene (B1216466) cation, occurring through the addition of the C10–C11 double bond to C1 in the farnesyl cation. Sesquiterpene synthases (STS) play a crucial role in this process by catalyzing the release of diphosphate and guiding the subsequent migration of the reactive carbocation, which induces a cascade of cyclization and rearrangement reactions.

Genomic sequencing of Omphalotus olearius has revealed a diverse network of 11 STS enzymes and two metabolic gene clusters specifically associated with illudin biosynthesis. Among these, Omp6 and Omp7 have been identified as highly active enzymes that synthesize Δ-6 protoilludene, a key precursor in the illudin biosynthetic pathway, marking the first committed step in O. olearius. Following the initial cyclization, the synthesis of illudins M and S is believed to involve at least five oxidation steps. These oxidative modifications are potentially catalyzed by cytochrome P450 monooxygenases and oxidoreductases found within the biosynthetic gene clusters, such as those surrounding Omp6. Further oxidation reactions may lead to the formation of an α,β-unsaturated ketone, which is critical for illudin cytotoxicity, and specific oxidations at positions 3 and/or 7 are thought to trigger the ring contraction that forms the characteristic cyclopropyl (B3062369) ring of the illudins.

Omphalotus Species as Natural Producers of this compound

This compound is a natural product primarily synthesized by fungi belonging to the genus Omphalotus, which are part of the Basidiomycota phylum. Current time information in Linn County, US. Several species within this genus have been identified as natural producers of this compound. Notably, Omphalotus illudens (historically known as Clitocybe illudens or Omphalotus olearius), often referred to as the "Jack O'Lantern mushroom," is recognized as a prolific producer of illudin sesquiterpenoids. Current time information in Linn County, US. Other Omphalotus species reported to produce this compound include O. nidiformis, O. olivascens var indigo, O. japonicus, and O. mexicanus. Current time information in Linn County, US. Research efforts have often focused on Omphalotus nidiformis for biotechnological production given its capacity for this compound synthesis. Current time information in Linn County, US.

Advancements in Biotechnological Production and Optimization

To meet the demand for this compound, particularly for medicinal chemistry studies and preclinical development, significant advancements have been made in optimizing its biotechnological production. Current time information in Linn County, US.

Strain Selection and Cultivation Parameters for Enhanced Yields

The development of a robust biotechnological process for this compound production begins with the careful selection of producer strains and optimization of cultivation parameters. Initial screening of various Omphalotus strains and culture media is a critical first step. Current time information in Linn County, US. For instance, Omphalotus nidiformis cultivated in a medium containing corn steep solids initially yielded approximately 38 mg L⁻¹ of this compound. Current time information in Linn County, US.

Subsequent optimization efforts have led to substantial improvements. By implementing improved seed preparation techniques in conjunction with a simplified cultivation medium (consisting of 13.5 g L⁻¹ glucose, 7.0 g L⁻¹ corn steep solids, and 35 mL modified Dox broth), this compound titers were significantly enhanced to around 400 mg L⁻¹. Current time information in Linn County, US. A key breakthrough involved the development of a targeted feeding strategy. The addition of acetate (B1210297) (8.0 g L⁻¹) and glucose (6.0 g L⁻¹) at specific time points (96 hours and 120 hours, respectively) during the cultivation period in shake flasks resulted in a remarkable increase in final this compound titers, reaching approximately 940 mg L⁻¹ after eight days. Current time information in Linn County, US. This represents a 25-fold increase compared to the initial titers. Current time information in Linn County, US. This strategy is based on the understanding that this compound's sesquiterpene nature means it is derived from acetyl-CoA, and providing acetate directly can circumvent potential biosynthetic bottlenecks in the mevalonate pathway, thus boosting production. Current time information in Linn County, US. Strict standardization of both seed preparation and cultivation parameters has been identified as crucial for achieving reproducible and high yields. Current time information in Linn County, US.

The following table summarizes the key improvements in this compound production in shake flasks:

Cultivation StageMedium ComponentsThis compound Titer (mg L⁻¹)Fold IncreaseReference
Initial ScreeningCorn steep solids medium~381 Current time information in Linn County, US.
Improved Seed & Simplified MediumGlucose, Corn steep solids, Modified Dox broth~400~10.5 Current time information in Linn County, US.
Optimized Feeding StrategyGlucose (6.0 g L⁻¹), Acetate (8.0 g L⁻¹) fed at 96h/120h~940~25 Current time information in Linn County, US.

Process Development in Bioreactor Systems

Scaling up this compound production from shake flasks to stirred tank bioreactor systems presents unique challenges, particularly due to the complex morphological characteristics of Basidiomycota. Despite these complexities, significant progress has been made in transferring the optimized shake flask process to bioreactor systems.

Molecular Mechanisms of Action and Cellular Biology

DNA Alkylation and Genotoxicity

Illudin M functions as a potent alkylating agent, capable of covalently modifying DNA. This alkylation process interferes with fundamental cellular processes, including DNA synthesis, ultimately contributing to its genotoxic effects. The cytotoxicity of this compound is largely attributed to this reductive biotransformation-coupled alkylation of vital biomolecules, including DNA. Research indicates that the DNA lesions induced by illudins may evade recognition by global excision repair systems unless these lesions occur within stalled replication or transcription complexes, highlighting a unique aspect of their genotoxicity.

A defining characteristic of this compound's mechanism of action is the opening of its spirocyclopropane ring. This structural feature is central to the illudin natural product family, which possesses a characteristic spirocyclopropyl-substituted fused 6,5-bicyclic ring system. Following a pre-activating reduction, the spirocyclopropane ring opens, generating electrophilic intermediates. These highly reactive intermediates then readily react with bionucleophiles, such as the nucleobases of DNA, leading to the formation of stable DNA adducts.

The bioactivation of this compound is a crucial step in its cytotoxic pathway, often requiring the involvement of NADPH-dependent oxidoreductases or glutathione (B108866). Specifically, NADPH-dependent alkenal/one oxidoreductase (AOR), also known as prostaglandin (B15479496) reductase 1 (PTGR1), has been identified as an enzyme that rapidly metabolizes this compound. This enzymatic reduction facilitates the formation of the electrophilic intermediate necessary for its alkylating activity. Studies have quantified the metabolic rates of this compound by AOR, showing maximal rates of 44.1 µmol min⁻¹ mg⁻¹ with a Michaelis constant (Kₘ) of 109 µM.

Table 1: Kinetic Parameters for this compound Metabolism by NADPH-Dependent Alkenal/one Oxidoreductase (AOR)

ParameterValueUnitCitation
Maximal Rate (Vmax)44.1µmol min⁻¹ mg⁻¹
Michaelis Constant (Kₘ)109µM

Role of NADPH-Dependent Oxidoreductases in Bioactivation

Induction of Apoptotic Cell Death

A significant consequence of this compound's molecular interactions is the induction of apoptotic cell death. Apoptosis, or programmed cell death, is a tightly regulated biological process essential for eliminating damaged or unwanted cells, and it represents a fundamental mechanism through which various mushroom-derived bioactive compounds exert their anticancer effects. These compounds, including this compound, contribute to cell death by enhancing oxidative stress within cancer cells, which subsequently leads to DNA damage. The apoptotic cascade initiated by these compounds often involves the modulation of mitochondrial pathways and the activation of caspases, key enzymes responsible for the execution phase of apoptosis.

Studies have consistently demonstrated that this compound induces apoptosis in a manner that is dependent on both the concentration of the compound and the duration of exposure. For instance, in MZ-54 glioblastoma cells, treatment with this compound (or its retinoate derivative) resulted in a dose- and time-dependent increase in cell death. Further investigations into the apoptotic effects of this compound in various cancer cell lines have provided quantitative data. In Panc-1 pancreatic carcinoma and HT-29 colon adenocarcinoma cells, this compound at concentrations ranging from 0.01 µM to 10 µM over incubation periods of 24 to 120 hours showed comparable induction of apoptosis, reaching 86% in Panc-1 and 48% in HT-29 cells. Notably, the compound also exhibited a greater induction of apoptosis (89%) in non-malignant human foreskin fibroblasts, underscoring its broad cytotoxic activity.

Table 2: Apoptosis Induction by this compound in Various Cell Lines

Cell LineConcentration Range (µM)Incubation Time (hours)Apoptosis Induction (%)Citation
Panc-1 pancreatic carcinoma0.01 - 1024 - 12086
HT-29 colon adenocarcinoma0.01 - 1024 - 12048
Human Foreskin Fibroblasts (HF)0.01 - 1024 - 12089
MZ-54 glioblastoma cellsNot specified (dose- and time-dependent increase)Not specified (dose- and time-dependent increase)Dose- and time-dependent increase in cell death

While direct, explicit research detailing this compound's specific modulation of Mitochondrial Outer Membrane Permeability (MOMP) was not found, the broader understanding of apoptosis induced by mushroom-derived bioactive compounds, including illudins, points to the involvement of mitochondrial pathways. These compounds are known to influence mitochondrial pathways and activate caspases, which are key enzymes in the execution of apoptosis. The activation of caspases and the progression of apoptosis are often downstream events following changes in mitochondrial integrity, such as MOMP.

Dose- and Time-Dependent Effects on Apoptosis

Cell Cycle Perturbations

This compound, along with its congener illudin S, significantly impacts the cell cycle, leading to characteristic perturbations that ultimately result in cell death. The primary mechanism involves interference with DNA synthesis and replication.

Studies have demonstrated that illudin S, a closely related illudin, causes a complete block at the G1-S phase interface of the cell cycle in human leukemia cells. This blockade prevents cells from progressing from the G1 (growth) phase to the S (DNA synthesis) phase. The inhibition of DNA synthesis is a primary effect, as evidenced by kinetic studies showing reduced incorporation of radiolabeled thymidine, uridine, and leucine. This suggests that this compound, through its alkylating properties, interferes with the fundamental processes required for DNA replication, leading to cell cycle arrest and subsequent induction of apoptosis.

Interaction with Cellular Thiols, including Glutathione

A crucial aspect of this compound's mechanism of action involves its spontaneous and pH-dependent reactivity with cellular thiols, such as glutathione (GSH) and cysteine. This interaction is considered a key factor in its toxicity.

This compound reacts with thiols in a pH-dependent manner, with optimal reaction rates observed at slightly acidic to neutral pH ranges. For instance, the optimum pH values for the reaction of this compound with methyl thioglycolate, cysteine, and glutathione were determined to be 5.8, 5.6, and 6.1, respectively. The reaction rate with glutathione is optimized between pH 6.1 and 7.0, indicating that it can readily occur intracellularly.

The reaction mechanism involves an initial Michael-type addition of the thiol to the α,β-unsaturated ketone moiety of this compound, forming an unstable intermediate. This is followed by the synchronous loss of the tertiary hydroxyl group and the opening of the cyclopropane (B1198618) ring, ultimately yielding a stable aromatic product. this compound can also undergo conversion to stable aromatic compounds in dilute hydrochloric acid, which are significantly less toxic, a process involving chlorine-carbon bond formation, cyclopropane ring opening, and extrusion of the tertiary hydroxyl as water. A highly reactive intermediate can be detected by NMR spectroscopy during this process, which is rapidly converted to a phenol (B47542) upon attack by a second nucleophile, such as water. The detection of a novel reactive quinoid intermediate further suggests that cyclopropyl (B3062369) ring opening can occur independently of conjugate addition, potentially contributing to the compound's high and nonselective toxicity. In reactions with small thiols, this compound primarily forms phenolic adducts.

Table 1: Optimum pH and Pseudo-First-Order Rate Constants for this compound Reaction with Thiols (at 25°C, 10-fold excess of thiol)

ThiolOptimum pHPseudo-First-Order Rate Constant (min⁻¹)
Methyl Thioglycolate5.844 x 10⁻³
Cysteine5.611.5 x 10⁻³
Glutathione6.111.3 x 10⁻³

pH-Dependent Reactions and Intermediate Formation

Modulation of Oxidative Stress Pathways

This compound's interaction with cellular thiols, particularly glutathione, indirectly modulates oxidative stress pathways. Glutathione is a crucial endogenous antioxidant that protects cellular components from damage caused by reactive oxygen species (ROS), such as free radicals and peroxides. When this compound reacts with glutathione, it consumes this vital antioxidant, thereby depleting the cell's capacity to neutralize oxidative species. This depletion of glutathione can lead to an increase in cellular oxidative stress, as the cell's primary defense against ROS is compromised. While illudin S, a related compound, was found to minimally inhibit isolated thioredoxin, a key redox-regulating enzyme, the broader impact of this compound on the intricate network of oxidative stress pathways is primarily mediated through its direct chemical reactivity with and consumption of major cellular thiols.

Structure Activity Relationship Sar Studies and Derivative Development

Identification of Key Structural Features for Cytotoxicity

The cytotoxic mechanism of illudins is intrinsically linked to specific structural motifs within their molecular architecture. Understanding these key features has been paramount in guiding the rational design of less toxic, yet equally effective, analogues.

Significance of the Ketone Site

Research into the SAR of illudins has identified the ketone site as a critical structural feature for their cytotoxicity. Comparative studies have shown that illudin M and illudin S exhibit potent cytotoxicity to human leukemia cells at nanomolar concentrations. In contrast, dihydrothis compound, which lacks the ketone functionality, was found to be approximately three orders of magnitude less toxic. This stark difference underscores the essential role of the ketone group in mediating the cytotoxic effects of this compound.

Role of the Spirocyclopropane and α,β-Unsaturated Ketone as Bis-electrophile

The characteristic spirocyclopropyl-substituted fused 6,5-bicyclic ring system, particularly the combination of the spirocyclopropane and the α,β-unsaturated ketone (enone) moieties, constitutes a crucial "bis-electrophile" pharmacophore responsible for the cytotoxic activity of illudins. This enone-spirocyclopropyl motif is considered the primary pharmacophore contributing to cytotoxicity.

The mechanism of action involves a unique activation process where the enone undergoes a pre-activating reduction by NADPH-dependent oxidoreductases or glutathione (B108866). This reduction facilitates the opening of the spirocyclopropane ring, leading to the formation of electrophilic intermediates. These reactive intermediates then alkylate cellular nucleophiles, such as DNA, RNA, and proteins, through Michael-type addition reactions, particularly with soft nucleophiles like sulfhydryl groups on cysteine residues. This DNA damage disrupts DNA synthesis and replication, ultimately leading to cell cycle arrest and the induction of apoptotic cell death.

Design and Synthesis of this compound Analogues

The strong, but often non-specific, cytotoxicity of natural illudins has driven extensive efforts in the design and synthesis of analogues to improve their therapeutic profile.

Semisynthetic Derivatives with Improved Therapeutic Index

The development of semisynthetic derivatives has been a primary strategy to overcome the unfavorable therapeutic index and non-specific toxicity associated with natural illudins. For instance, irofulven (B1672183) (HMAF), a semisynthetic derivative of illudin S, progressed to Phase II clinical trials for certain cancers, highlighting the potential of modified illudins.

Several semisynthetic this compound derivatives have demonstrated increased in vitro selectivity and an improved therapeutic index against specific tumor cell lines, encouraging further investigation. A key modification involves the esterification of the secondary alcohol of this compound, which has been shown to lead to compounds with reduced general toxicity and enhanced selectivity. Examples include conjugates of this compound with demethylcantharidinic acid and 2,2′-bipyridyl dicarboxylic acid. These derivatives maintained the cytotoxic potency of the parent compound while exhibiting significantly improved specificity for tumor cells over normal fibroblasts.

Retinoate Conjugates and Enhanced Selectivity

A notable advancement in improving this compound's selectivity involves its conjugation with retinoic acid. A new retinoate of this compound (referred to as ester 2 in some studies) exhibited significantly greater selectivity for cancer cells, particularly highly dedifferentiated U87 glioma cells, compared to non-malignant cells such as primary neurons and astrocytes.

While this compound itself killed both malignant glioma cells and primary neurons and astrocytes at similarly low concentrations, destroying their microtubule and glial fibrillary acidic protein (GFAP) networks, its retinoate conjugate demonstrated a distinct preference for tumor cells. Furthermore, in co-cultures of neurons with U87 cells, the retinoate conjugate was observed to induce differentiation in cancer cells by activating nuclear receptors that bind to retinoid-responsive elements (RARE), ultimately leading to their demise. This mechanism suggests the retinoate conjugate as a promising drug candidate with enhanced tumor selectivity.

Ferrocene (B1249389) Conjugates and Cell Line Specificity

Another strategy to enhance the therapeutic index and cell line specificity of this compound has involved its conjugation with ferrocene, a redox modulator and phenyl isobiostere. Esters of this compound with ferrocenoic acid and 1,1′-ferrocenedioic acid have been synthesized and evaluated for their cytotoxicity, induction of apoptosis, and tumor specificity.

The bis(illudinyl M) 1,1′-ferrocenedioate demonstrated significantly higher antiproliferative and apoptosis-inducing effects in human 518A2 melanoma cells compared to human HL-60 leukemia cells or non-malignant human foreskin fibroblasts. Specifically, the half maximal inhibitory concentration (IC50) for melanoma cells was 0.4 ± 0.1 µmol/l, while for HL-60 cells and non-malignant fibroblasts, it was 3.0 ± 1.6 µmol/l and 3.7 ± 1.9 µmol/l, respectively. This indicated a doubling of the therapeutic index for the diester compared to parent this compound. The monoester of this compound with ferrocenoic acid was nine times less efficacious in cancer cells than the diester.

These findings suggest that the ferrocene moiety not only diminishes the general toxicity of this compound but also enhances its cell line specificity. The improved selectivity in melanoma cells is partly attributed to the overexpression of iron-binding metallotransferrin in these cells, which could facilitate the selective uptake of ferrocene-illudin M conjugates. The bis(illudinyl M) 1,1′-ferrocenedioate is hypothesized to act via a synergistic, two-pronged attack on its molecular targets.

Table 1: Cytotoxicity of this compound and Ferrocene Conjugates

CompoundCell Line (Human)IC50 (48 h) (µmol/l)Therapeutic Index Improvement (vs. This compound)
This compoundHL-60 leukemiaN/ABaseline
518A2 melanomaN/ABaseline
Foreskin fibroblastsN/ABaseline
Bis(illudinyl M) 1,1′-ferrocenedioate518A2 melanoma0.4 ± 0.1Doubled
HL-60 leukemia3.0 ± 1.6-
Foreskin fibroblasts3.7 ± 1.9-
Monoester of this compound with Ferrocenoic AcidCancer cells (general)9 times higher than diester-

Note: N/A indicates data not explicitly provided for direct comparison of this compound's IC50 in the same context as its ferrocene conjugates in the cited source, but the source indicates the ferrocene conjugates improved the therapeutic index relative to this compound.

Bicyclic and Tricyclic Analogues

The core structure of illudins, including this compound, features a characteristic bicyclic or tricyclic ring system. Research into modifying these systems has yielded insights into the pharmacophore essential for their cytotoxicity. Novel bicyclic and isomeric analogues of this compound have been synthesized, often utilizing 1,3-dipolar cycloaddition reactions . When tested in a panel of four human tumor cell lines, nearly all investigated analogues demonstrated low micromolar IC50 values, indicating significant cytotoxic activity .

Further studies on truncated bicyclic illudin analogues, accessed via Rh-mediated cycloaddition, have also been conducted . These analogues, exemplified by compounds like 68 in certain research, exhibited low micromolar cytotoxicity across various solid tumor cell lines, including melanoma (A375), lung (A549), breast (MB-231), and colon (SW480) . A critical finding from these investigations was the high sensitivity of their cytotoxicity to enone substitution. For instance, analogues with bulky phenyl rings at the enone moiety showed higher IC50 values (lower potency), while methyl analogues exhibited the lowest IC50 values (higher potency) . This observation suggests that the bicyclic enone system is a primary pharmacophore contributing to the cytotoxicity of illudins and their acylfulvene (B1200177) derivatives .

Spiro-cyclobutane Analogues

A key structural feature of this compound is its spiro-cyclopropane ring. SAR studies have explored replacing this strained cyclopropane (B1198618) moiety with a spiro-cyclobutane group . The rationale behind this modification is that a cyclobutane (B1203170) ring would exhibit less angle strain and, consequently, be less prone to ring opening compared to the highly reactive cyclopropane .

Bicyclic and tricyclic analogues of Illudin S (a closely related compound to this compound) have been synthesized where the spiro-cyclopropane structure was replaced by a spiro-cyclobutane . These modifications generally resulted in a reduction in cytotoxicity compared to their cyclopropane-containing counterparts . Similarly, the synthesis of acylfulvene analogues containing a cyclobutane ring also demonstrated that replacing the cyclopropane moiety led to a decrease in the high cytotoxicity typically observed with acylfulvenes . This suggests that the inherent strain and reactivity of the spiro-cyclopropane ring are crucial for the potent cytotoxic activity of the parent illudins and their more active derivatives.

Impact of Structural Modifications on Biological Activity

The biological activity of this compound and its analogues is intrinsically linked to their unique chemical structure and reactivity, particularly their ability to act as alkylating agents . The primary mechanism involves a Michael-type addition to the α,β-unsaturated ketone, which triggers a highly reactive cyclohexadiene intermediate that then undergoes cyclopropane ring opening through attack by cellular nucleophiles like proteins or DNA . This process is driven by the relief of ring strain in the cyclopropane and the formation of a stable aromatic structure .

Various structural modifications have been explored to modulate this reactivity and improve the therapeutic profile:

Enone and Cyclopropyl (B3062369) Ring Modifications: Changes to the enone moiety, such as masking or substitution, can significantly impact the compounds' reactivity towards thiols, which are common cellular nucleophiles . For instance, masking the enone double bond with a cyclopropyl ring in certain analogues (e.g., analog 65) resulted in a 10-fold reduction in cytotoxicity . Methylating the enone in acylfulvene and this compound analogues (e.g., analogs 66 and 67) also led to a drastic drop in cytotoxicity . Furthermore, the stereochemistry of the enone is critical; trans-enone-containing illudin G was found to be 2000-fold less active than the cis-enone-containing this compound . These findings underscore the importance of the enone-cyclopropyl ring motif for the antitumor activity of illudins .

Oxidation and Derivative Formation: Oxidation of this compound to dehydrothis compound (often referred to as compound 2 in studies) resulted in lower toxicity while simultaneously enhancing its efficacy . Dehydrothis compound demonstrated superior antitumor activity in in vivo xenograft models, inhibiting tumor growth and prolonging the lifespan of tumor-bearing animals, even surpassing the efficacy of several established anticancer drugs . This derivative also maintained the selective cytotoxicity observed with parent illudins against carcinoma and myeloid leukemia cell lines . Similarly, acylfulvene (compound 3), derived from Illudin S, exhibited reduced toxicity and improved efficacy compared to its parent compound . The enhanced efficacy of these derivatives correlates with their reduced reactivity towards thiols at neutral pH, suggesting that modulating reactivity can lead to more therapeutically useful analogues .

Esterification and Conjugation: Esterification of the secondary alcohol group of this compound has been shown to yield compounds with reduced toxicity and increased selectivity . A notable example is an this compound retinoate (compound 2), which displayed a remarkable selectivity for cancer cells, particularly in a cerebral context. This conjugate was significantly more cytotoxic to highly dedifferentiated U87 glioma cells than to neurons, even stimulating neuronal growth . Its mechanism in U87 cells involved the induction of differentiation through the activation of nuclear receptors . Other ester conjugates of this compound have also demonstrated improved specificity, distinguishing between fibroblasts and malignant cells from pancreatic and colon adenocarcinoma . Furthermore, two ferrocene esters of this compound showed enhanced selectivity towards melanoma cells . These modifications highlight a strategy to improve the therapeutic index by reducing non-specific toxicity while maintaining or enhancing anticancer activity.

The natural illudins, while potent, exhibit unselective protein binding in addition to their DNA alkylating properties . Therefore, chemical modifications are essential to improve their selectivity and efficacy for clinical applications . Semisynthetic derivatives have successfully demonstrated improved efficacy as antitumor agents with a better safety profile compared to the natural products . The goal of these modifications is to develop compounds that can effectively inhibit cancer cell growth, cause tumor mass reduction, or induce complete tumor regression and cell death .

Preclinical Efficacy and Toxicity Profiling

In Vitro Cytotoxicity in Cancer Cell Lines

Illudin M exhibits potent cytotoxicity across a range of cancer cell lines. However, a notable characteristic of the parent compound is its indiscriminate cytotoxicity, affecting both malignant and non-malignant cells.

Sensitivity of Various Human Cancer Cell Types (Leukemia, Glioblastoma, Pancreatic, Colon, Breast, Ovarian, Melanoma)

This compound (often referred to as '1' in studies) has demonstrated potent antiproliferative activities against various human cancer cell types. In a panel of cell lines, this compound showed low inhibitory concentrations (IC50) after 48 hours of exposure. For instance, it exhibited significant cytotoxicity against human HL-60 leukemia cells with an IC50 of 0.001 µM. Human malignant glioma cells, including U87, U251, and MZ-54, also showed sensitivity to this compound, with IC50 (48 h) values ranging from 0.06 µM to 0.13 µM. this compound was also effective against 518A2 melanoma cells (IC50 0.02 µM at 48h) and HT-29 colon carcinoma cells (IC50 0.06 µM at 48h). Studies have also indicated that Illudins S and M were cytotoxic to human leukemia cells at concentrations between 6 and 100 nM. In melanoma, this compound at a concentration of 1 µM significantly reduced cell viability and the frequency of ABCB5-positive cells.

While this compound has shown broad cytotoxicity, specific IC50 data for this compound against pancreatic and ovarian cancer cell lines are not explicitly detailed in the provided search results. However, related illudins, such as Illudin S, have been noted to have varied sensitivity, with myeloid and T-lymphocyte leukemia cells being most sensitive (IC50, 6-11 nM), and B-cell leukemia/lymphoma, melanoma, and ovarian carcinoma cells being at least 10 times more resistant.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 values at 48h)

Cell Line TypeCell LineIC50 (µM) ± SD (48h)
Melanoma518A20.02 ± 0.01
LeukemiaHL600.001 ± 0.000
Cervix (MDR)KBv1+Vbl0.002 ± 0.000
Breast (MDR)MCF-7+Topo0.05 ± 0.01
ColonHT-290.06 ± 0.01
GlioblastomaC60.40 ± 0.06
GlioblastomaU870.13 ± 0.03
GlioblastomaMZ-540.06 ± 0.01

Cytotoxicity in Multidrug-Resistant Cancer Models

This compound itself is characterized by indiscriminate cytotoxicity, affecting both cancer and non-malignant cells. However, studies have shown that this compound can be effective against certain multidrug-resistant (MDR) cell lines. For example, the multidrug-resistant KBv1+Vbl cervix carcinoma cell line showed high sensitivity to this compound, with an IC50 of 0.002 µM after 48 hours.

To address the indiscriminate toxicity of this compound and improve its therapeutic index, derivatives have been developed. A new retinoate of this compound (referred to as 'ester 2') demonstrated greater selectivity for cancer cells, particularly in a cerebral context. This ester 2 was distinctly more cytotoxic in highly dedifferentiated U87 glioma cells than in neurons. Furthermore, multidrug-resistant MCF-7+Topo breast carcinoma cells, which overexpress the BCRP transporter, responded well to this this compound retinoate. Similarly, HT-29 colorectal cancer cells, which are ABC-transporter expressing multidrug-resistant cells, also exhibited strong time-dependent sensitivity to compound 2.

Comparative Cytotoxicity with Non-Malignant Cells (e.g., Fibroblasts, Neuronal Cells)

A significant limitation of the parent compound, this compound, is its indiscriminate toxicity towards both malignant and non-malignant cells. this compound has been observed to kill malignant glioma cells, as well as primary neurons and astrocytes, at similarly low concentrations. This non-selective action extends to the destruction of microtubule and glial fibrillary acidic protein (GFAP) networks in both malignant glioma cells and primary neurons/astrocytes.

In efforts to improve selectivity, modified forms of this compound have been investigated. The retinoate of this compound (ester 2) demonstrated a significantly greater cytotoxicity against human glioblastoma cells (U87, U251, MZ-54) compared to normal neurons and astrocytes. Additionally, other esters of this compound, such as those with demethylcantharidinic acid and 2,2′-bipyridyl dicarboxylic acid, have shown retained cytotoxicity while exhibiting significantly improved specificity for tumor cells over normal fibroblasts.

In Vivo Antitumor Activity in Xenograft Models

The high toxicity of this compound towards laboratory animals has historically been a major impediment to its development as an anticancer agent for clinical applications. Despite its potent in vitro effects, this toxicity has limited its direct in vivo utility.

Tumor Regression and Life Span Prolongation

Direct in vivo studies on this compound have shown that it significantly increased the life span of rats with Dunning leukemia. However, its therapeutic index in solid tumor systems was found to be low due to its extreme toxicity, which prevented its further development for human tumor therapy at an early stage.

To overcome the inherent toxicity of this compound and its congener Illudin S, synthetic analogs have been developed with improved therapeutic indices. For instance, dehydrothis compound, an analog, has been shown to inhibit xenograft growth and prolong the life span of tumor-bearing animals when administered intraperitoneally or intravenously. Another semisynthetic derivative, hydroxymethylacylfulvene (HMAF, also known as irofulven), which is derived from Illudin S, has induced primary tumor regression and significantly increased life span in various xenograft models.

Efficacy against Specific Tumor Xenografts (e.g., Glioblastoma, Lung Carcinoma, Breast, Colon, Skin)

While the direct application of this compound in xenograft models has been limited by its toxicity, it was noted to significantly increase the life span of rats bearing Dunning leukemia.

For glioblastoma, the retinoate of this compound (ester 2) has shown promising results in organotypic brain slice cultures, demonstrating selective targeting of tumor cells within a complex non-transformed environment. Related illudin derivatives, such as irofulven (B1672183), have also been shown to enhance the survival of intracranial glioma xenografts in mice, suggesting their ability to cross the blood-brain barrier.

In the context of other specific tumor types, much of the successful in vivo antitumor activity has been observed with Illudin analogs developed to mitigate the toxicity of the parent compounds. For example, dehydrothis compound demonstrated efficacy in the MV522 lung carcinoma model, surpassing several conventional anticancer drugs and equaling mitomycin C in its ability to inhibit xenograft growth and prolong life span. Similarly, HMAF (irofulven) proved highly effective in human tumor xenograft models, including MX-1 breast carcinoma and HT-29 colon carcinoma, with complete regressions observed in a high percentage of animals. However, HMAF was not effective against murine B16 melanoma xenografts.

Assessment of Toxicity Mechanisms

This compound, a sesquiterpene derived from fungi such as Omphalotus olearius, exhibits potent cytotoxic properties. Its mechanism of action involves a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione (B108866). Following this activation, this compound can alkylate crucial biomolecules including DNA, RNA, and proteins via the opening of its spirocyclopropane ring, ultimately leading to apoptotic cell death. The compound's high toxicity in laboratory animals has historically hindered its progression as an anticancer agent. Further investigation into its chemical reactivity reveals that this compound reacts with thiols, such as glutathione, in a pH-dependent manner. This reaction initially forms an unstable intermediate, which subsequently undergoes the loss of a tertiary hydroxyl group and the opening of the cyclopropane (B1198618) ring, resulting in a stable aromatic product.

Indiscriminate Toxicity and Therapeutic Index Limitations

A significant challenge associated with this compound is its indiscriminate cytotoxicity, affecting both cancer and non-malignant cells. This broad-spectrum toxicity has been a primary barrier to its clinical application. Studies have demonstrated that this compound induces cell death in malignant glioma cells, primary neurons, and astrocytes at comparably low concentrations.

The concept of the therapeutic index (TI) defines the range of drug doses that achieve therapeutic efficacy without unacceptable adverse effects. A narrow therapeutic index implies that the concentration at which a drug becomes toxic is very close to its therapeutically effective concentration, necessitating intensive clinical monitoring. The inherent indiscriminate toxicity of this compound indicates a narrow therapeutic window, limiting its utility. However, the development of this compound derivatives, such as its retinoate, has shown promise in overcoming this limitation. These derivatives have demonstrated reduced toxicity and improved therapeutic indices, exhibiting enhanced selectivity for cancer cells over non-malignant cells, particularly within a cerebral context. The esterification of the this compound scaffold notably reduces its reactivity, which contributes to the improved antiproliferative activity and lower toxicity observed with these conjugates compared to the parent compound.

Microtubule and Glial Fibrillary Acidic Protein (GFAP) Network Destruction

A key aspect of this compound's toxicity profile is its capacity to disrupt cellular cytoskeletal structures. It has been observed to destroy both the microtubule and glial fibrillary acidic protein (GFAP) networks in malignant glioma cells, primary neurons, and astrocytes. While short-term exposure (48 hours) to 1 µM this compound did not completely disorganize neuronal networks, it significantly impacted astrocytes within neuronal cultures. This impact manifested as altered expression and localization of GFAP, a crucial cytoskeletal element in glial cells responsible for maintaining mechanical cellular stability.

Blood-Brain Barrier Permeability of Derivatives

While this compound itself faces challenges due to its toxicity, research into its derivatives has explored their potential to selectively target brain tumors. The this compound retinoate derivative, for instance, has demonstrated greater selectivity for malignant cells in a cerebral context. In an organotypic model, this derivative exhibited distinct antiproliferative and apoptosis-inducing effects on various glioblastoma cells, with no observed signs of toxicity in the tumor-free regions of brain slices. This selective activity within the brain environment suggests that such derivatives are capable of reaching the target site and exerting their effects, highlighting their potential for brain tumor therapy.

Future Research Directions and Therapeutic Potential

Exploration of Combination Therapiesscilit.net

The investigation of Illudin M in combination therapies represents a significant avenue for future research, aiming to enhance efficacy and potentially overcome drug resistance. While this compound itself has shown potent activity, its semisynthetic congener, Irofulven (B1672183) (derived from illudin S), has demonstrated success in solid-tumor xenograft models both as a monotherapy and in combination with topoisomerase I inhibitors such as irinotecan (B1672180) and topotecan (B1662842) .

This success with Irofulven suggests a strong rationale for exploring similar combination strategies with this compound and its analogues. For instance, retinoids, including retinoic acid, have been found to be particularly effective against various human carcinomas when administered in combination regimens with standard chemotherapeutic agents like cisplatin, or with epigenetic modifiers such as HDAC and DNA methyltransferase inhibitors . This observation supports the potential for this compound retinoates to be integrated into synergistic combination therapies. The ongoing unmet need for novel chemotherapeutics with improved efficacy or safety, either alone or in combination, underscores the importance of exploring this compound's role in multi-drug regimens, particularly those designed to overcome existing drug resistance mechanisms in cancer cells .

Advanced In Vitro and Organotypic Model Systems for Preclinical Evaluationontosight.aiscilit.net

The preclinical evaluation of this compound and its analogues increasingly relies on advanced in vitro and organotypic model systems to provide more physiologically relevant data and improve the predictability of clinical outcomes. Traditional two-dimensional (2D) cell cultures often fail to accurately replicate the complex tissue-specific mechanical and biochemical characteristics of target organs .

In contrast, advanced three-dimensional (3D) cell culture models, including spheroids and organoids, are capable of effectively maintaining cellular differentiation, as well as RNA and protein expression levels that closely mimic those found in native organs . Organ-on-a-chip (OOC) models are emerging as crucial tools for enhancing drug efficacy while simultaneously minimizing toxicity, holding the potential to significantly reduce the time and cost associated with drug approval processes .

The utility of these advanced models has been demonstrated in this compound research. For example, a novel this compound retinoate (ester 2) was extensively evaluated using an organotypic brain cancer model . This model effectively underscored the compound's selective targeting of tumor cells within a complex non-transformed environment, with no observable signs of toxicity in the healthy regions of the brain slices . Organotypic brain explant cultures are specifically employed as sophisticated drug evaluation systems for malignant brain tumors, offering a more realistic assessment of drug effects in a complex tissue context . The recent approval of humanized models and advanced in vitro systems, such as organoids, OOC systems, and human-induced pluripotent stem cells (iPSCs), as alternatives to animal testing for drug and biological product applications, further facilitates the progression of drug development projects by providing more relevant preclinical data .

Investigation of this compound in Diseases Beyond Oncologyontosight.ai

Beyond its well-documented anticancer properties, research indicates that this compound possesses a range of biological activities that could be leveraged for therapeutic applications in diseases other than oncology . The sesquiterpenes found within the Omphalotus genus, from which this compound is isolated, have been broadly investigated for their antimicrobial, antiviral, and anticancer properties . This suggests a broader therapeutic potential for this compound that warrants further exploration.

Antimicrobial and Antiviral Propertiesontosight.airesearchgate.net

This compound, alongside its congener Illudin S, has demonstrated notable antimicrobial activity . Historically, both illudins were initially identified and isolated during screenings for antibiotic substances due to their activity against bacteria such as Mycobacterium smegmatis and Staphylococcus aureus . The presence of these bioactive compounds, including this compound and S, in Omphalotus illudens has been directly linked to their antibacterial properties . While the primary focus shifted to their cytotoxic properties for cancer treatment, their foundational antimicrobial activity suggests a potential role in combating infectious diseases.

Elucidation of Unidentified Illudin-Interacting Proteinsresearchgate.net

A critical area of future research involves the comprehensive elucidation of all proteins that interact with this compound. This compound and Illudin S are known to be potent alkylating molecules that react with bionucleophiles, including nucleic acids, and also exhibit non-selective protein binding . Understanding the full spectrum of illudin-interacting proteins is essential for a complete comprehension of its mechanism of action, identifying potential off-target effects, and ultimately, designing more specific and effective analogues.

Chemical proteomic analyses have already been employed to identify illudin-interacting proteins . While the precise mechanism of action for illudins and their derivatives like Irofulven is not yet fully understood, existing evidence points towards the induction of apoptotic pathways following DNA damage and cell cycle arrest in the G1-S phase . Given that Illudin S, a structurally similar compound, is metabolically activated into an unstable intermediate that binds to DNA , a detailed understanding of its protein interactions could reveal novel targets or pathways that contribute to its biological effects and guide the development of compounds with improved therapeutic indices.

Addressing Challenges in Production and Supply for Clinical Development

A significant hurdle in the clinical development of natural products like this compound is ensuring a consistent and scalable supply. Historically, limitations in the discovery and biotechnological supply of such molecules have led to reduced investment by large pharmaceutical companies in this field . Key challenges include difficulties associated with strain culturing, screening, re-discovery, purification, and characterization of novel molecules from natural sources . A sustainable and reliable supply of natural this compound is crucial to support further investigations and the preclinical and clinical development of its derivatives .

However, recent advancements in biotechnological processes are beginning to address these issues . A robust biotechnological process for producing this compound from Omphalotus nidiformis has been successfully developed, achieving high titers exceeding 900 mg L⁻¹ in both shake flasks and stirred tank bioreactors . This biotechnological approach offers a viable alternative to complex synthetic processes for small molecules .

Furthermore, efficient downstream processing methods have been established for the recovery of this compound from culture supernatants. These methods, which include adsorption and extraction strategies, significantly reduce the working volume and enable the isolation of this compound with high purity (greater than 95%) . This purification process is characterized as robust, scalable, and cost-effective, also incorporating practices that reduce solvent waste and allow for solvent recycling . Variability in this compound production has been observed among spore-derived isolates from Omphalotus olivascens, suggesting that screening monokaryons could identify isolates with substantially increased production capabilities, further enhancing supply strategies .

Q & A

Q. What is the molecular mechanism of DNA alkylation by Illudin M, and how does it differ from classical alkylating agents like cisplatin?

this compound, a cytotoxic sesquiterpene from Omphalotus illudens, induces DNA damage via selective alkylation at guanine N7 positions, forming stable adducts that disrupt replication and transcription . Unlike cisplatin (which forms intra-strand crosslinks), this compound’s bicyclic structure enables covalent binding without crosslinking, leading to distinct DNA distortion patterns. Methodologies to confirm this include:

  • X-ray crystallography to resolve adduct structures.
  • Comet assays to quantify single-strand breaks.
  • HPLC-MS to identify alkylation sites. Table 1: Comparison of DNA alkylation mechanisms:
AgentTarget SiteCrosslinkingPrimary Assays Used
This compoundGuanine N7NoHPLC-MS, Comet assay
CisplatinGuanine N7, O6YesELISA, Atomic absorption

Q. What experimental models are appropriate for evaluating this compound’s cytotoxicity and therapeutic potential?

  • In vitro models : Use cancer cell lines (e.g., leukemia HL-60, ovarian SK-OV-3) with MTT assays to measure IC50 values. Include non-cancerous cells (e.g., HEK293) to assess selectivity.
  • In vivo models : Murine xenografts for pharmacokinetic profiling, with endpoints like tumor volume reduction and toxicity markers (e.g., liver enzymes).
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and γH2AX immunofluorescence for DNA damage .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cancer cell lines with similar genetic profiles?

Discrepancies may arise from variations in:

  • Drug uptake : Measure intracellular this compound levels via LC-MS.
  • DNA repair capacity : Quantify ERCC1 or XPF expression (key NER pathway proteins) using qPCR or Western blot.
  • Metabolic activation : Assess cytochrome P450 activity, as this compound may require enzymatic activation in certain cells. Recommended approach: Pair genomic profiling (CRISPR screens) with high-throughput cytotoxicity assays to identify resistance biomarkers .

Q. What methodologies optimize the synthesis of this compound analogs to enhance stability and reduce off-target effects?

  • Semi-synthetic modification : Introduce functional groups (e.g., acyloxy derivatives) to improve solubility. Use NMR and HRMS for structural validation.
  • Prodrug design : Mask reactive groups with cleavable linkers (e.g., esterase-sensitive moieties) to minimize non-specific alkylation.
  • Structure-activity relationship (SAR) studies : Compare analogs’ IC50 values and DNA adduct profiles. Table 2: Key analogs and their properties:
AnalogModificationIC50 (nM)Solubility (mg/mL)
Illudin SHydroxyl group12.30.45
Acyloxy-IlludinAcetylated sidechain8.71.20

Q. How should researchers design experiments to investigate this compound’s synergy with immunotherapy or targeted therapies?

  • Combination screens : Use a matrix of this compound and immune checkpoint inhibitors (e.g., anti-PD1) in co-culture models (e.g., PBMCs + tumor cells).
  • Immune profiling : Analyze cytokine release (e.g., IFN-γ via ELISA) and T-cell activation (CD69/CD25 flow cytometry).
  • In vivo validation : Test combinations in immunocompetent models (e.g., syngeneic mice) with longitudinal immune monitoring .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in heterogeneous tumor samples?

  • Non-linear regression (e.g., log-logistic models) to calculate IC50 and Hill coefficients.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Machine learning : Apply random forests to identify predictors of response from omics data .

Q. How can researchers ensure reproducibility in this compound studies given batch variability in fungal-derived compounds?

  • Standardized extraction : Use HPLC to quantify this compound purity (>98%) and confirm via 1H-NMR .
  • Batch testing : Pre-screen each batch for cytotoxicity in reference cell lines (e.g., HeLa).
  • Open-source protocols : Share detailed extraction and QC steps in supplementary materials .

Data Interpretation and Reporting

Q. What are the best practices for presenting contradictory data on this compound’s mechanism in publications?

  • Transparent reporting : Clearly state experimental conditions (e.g., cell confluency, serum concentration).
  • Hypothesis-driven discussion : Link discrepancies to variables like oxidative stress levels or assay sensitivity.
  • Supplementary tables : Include raw data for key experiments (e.g., dose-response curves) .

Q. How should researchers address ethical considerations when testing this compound in animal models?

  • 3Rs compliance : Minimize animal use via power analysis; employ non-invasive imaging (e.g., bioluminescence) to reduce suffering.
  • IACUC approval : Detail endpoints, analgesia protocols, and euthanasia criteria in methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Illudin M
Reactant of Route 2
Illudin M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.